molecular formula C22H22N2O2S B3004043 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide CAS No. 1251578-61-6

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide

Cat. No.: B3004043
CAS No.: 1251578-61-6
M. Wt: 378.49
InChI Key: FTFIVNUMJGBBAK-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide is a synthetic organic compound that features a thiazole ring, a phenyl group, and an oxane ring. The thiazole ring, which contains both sulfur and nitrogen atoms, is a significant structural motif in medicinal chemistry due to its presence in various biologically active molecules

Mechanism of Action

Target of Action

The primary target of this compound, also known as “N-(3-(2-methylthiazol-4-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” or “F5791-1071”, is the Colony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R, also known as cFMS, is a type of protein kinase that plays a crucial role in the survival and maintenance of monocytes, macrophages, and osteoclasts .

Mode of Action

F5791-1071 is a selective CSF-1R inhibitor . It works by binding to the CSF-1R, thereby inhibiting its activity. This inhibition prevents the survival and maintenance of cells that are regulated by CSF-1R signaling, such as monocytes, macrophages, and osteoclasts .

Biochemical Pathways

The inhibition of CSF-1R by F5791-1071 affects the CSF-1R signaling pathway . This pathway is critical for the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts. By inhibiting CSF-1R, F5791-1071 disrupts this pathway, leading to reduced survival and maintenance of these cells .

Pharmacokinetics

F5791-1071 has demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties in preclinical studies . It exhibits high permeability in Caco-2 cells, indicating good absorption potential. . These properties contribute to its bioavailability, making it an effective therapeutic agent.

Result of Action

The inhibition of CSF-1R by F5791-1071 leads to a reduction in the survival and maintenance of monocytes, macrophages, and osteoclasts . This can have significant effects at the molecular and cellular levels, including the potential to halt cancer progression by reprogramming the tumor microenvironment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and oxane groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the thiazole ring can be synthesized by the reaction of α-haloketones with thiourea . The phenyl and oxane groups are then introduced through subsequent reactions involving nucleophilic substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .

Scientific Research Applications

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide is unique due to its specific combination of structural features, including the thiazole, phenyl, and oxane rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-16-23-20(15-27-16)17-6-5-9-19(14-17)24-21(25)22(10-12-26-13-11-22)18-7-3-2-4-8-18/h2-9,14-15H,10-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFIVNUMJGBBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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